molecular formula C15H17N3O3 B12919732 2-(4-(Pyrrolidin-1-yl)furan-2-yl)ethyl pyrimidine-5-carboxylate

2-(4-(Pyrrolidin-1-yl)furan-2-yl)ethyl pyrimidine-5-carboxylate

Cat. No.: B12919732
M. Wt: 287.31 g/mol
InChI Key: MYOLCHFRBTWADP-UHFFFAOYSA-N
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Description

2-(4-(Pyrrolidin-1-yl)furan-2-yl)ethyl pyrimidine-5-carboxylate is a chemical compound of significant interest in medicinal chemistry and drug discovery research, primarily due to its pyrimidine core. The pyrimidine scaffold is a privileged structure in pharmacology and is a key component in many validated kinase inhibitors . For instance, structure-activity relationship (SAR) studies on N -(piperidin-3-yl)pyrimidine-5-carboxamides have demonstrated the value of the pyrimidine-5-carboxylate moiety in the design of potent enzyme inhibitors such as renin inhibitors . Furthermore, 2,4,5-trisubstituted pyrimidines have been identified as potent inhibitors of essential plasmodial kinases, showcasing the scaffold's potential in developing novel antimalarial therapies . The specific molecular architecture of this compound, which combines a pyrimidine-5-carboxylate group with a furan subunit bearing a pyrrolidine moiety, suggests it may serve as a valuable chemical probe or a starting point for hit-to-lead optimization campaigns. Its structure aligns with modern drug design strategies that leverage heteroaromatic systems to target ATP-binding sites in kinases and other biologically relevant enzymes. This compound is intended for research applications only, including but not limited to in vitro biochemical assay development, high-throughput screening, and the exploration of novel mechanisms of action in cellular models. Researchers are encouraged to investigate its full potential while adhering to safe laboratory practices. Please note: This product is for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C15H17N3O3

Molecular Weight

287.31 g/mol

IUPAC Name

2-(4-pyrrolidin-1-ylfuran-2-yl)ethyl pyrimidine-5-carboxylate

InChI

InChI=1S/C15H17N3O3/c19-15(12-8-16-11-17-9-12)20-6-3-14-7-13(10-21-14)18-4-1-2-5-18/h7-11H,1-6H2

InChI Key

MYOLCHFRBTWADP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=COC(=C2)CCOC(=O)C3=CN=CN=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Pyrrolidin-1-yl)furan-2-yl)ethyl pyrimidine-5-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

The ethyl carboxylate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:

  • Base-catalyzed hydrolysis : Reacting with NaOH (1–2 M) in aqueous ethanol at 60–80°C yields pyrimidine-5-carboxylic acid .

  • Acid-catalyzed transesterification : Using HCl in methanol converts the ethyl ester to a methyl ester .

Reaction TypeReagents/ConditionsProductYield (%)Source
HydrolysisNaOH (1M), EtOH/H₂O, 70°CPyrimidine-5-carboxylic acid85–92
TransesterificationHCl, MeOH, refluxMethyl pyrimidine-5-carboxylate78

Pyrimidine Ring Functionalization

The electron-deficient pyrimidine ring participates in nucleophilic aromatic substitution (NAS) and oxidation:

  • NAS at C4 : Reacts with amines (e.g., pyrrolidine) in DMF at 120°C to form 4-substituted derivatives .

  • Oxidation : Treatment with mCPBA oxidizes the pyrimidine ring, forming N-oxide derivatives .

Key Findings:

  • 4-Substitution : Introducing a pyrrolidine group at C4 enhances solubility and modulates bioactivity .

  • N-Oxidation : Increases polarity and influences coordination chemistry .

Furan Ring Reactivity

The 4-(pyrrolidin-1-yl)furan moiety undergoes:

  • Electrophilic substitution : Nitration or halogenation at C5 of the furan ring using HNO₃ or Cl₂ in acetic acid .

  • Cycloaddition : Participates in Diels-Alder reactions with dienophiles (e.g., maleic anhydride) under thermal conditions .

Reaction TypeReagents/ConditionsProductApplicationSource
NitrationHNO₃, AcOH, 0°C5-Nitro-furan derivativePrecursor for further functionalization
Diels-AlderMaleic anhydride, 100°CBicyclic adductSynthesis of spiro compounds

Pyrrolidine Modifications

The pyrrolidin-1-yl group undergoes:

  • N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in THF to form quaternary ammonium salts .

  • Ring-opening : Treatment with HCl generates γ-chloroamines, useful in peptide coupling .

Example Reaction:

  • N-Methylation :
    Pyrrolidine+CH3IN-Methylpyrrolidinium iodide\text{Pyrrolidine} + \text{CH}_3\text{I} \rightarrow \text{N-Methylpyrrolidinium iodide}
    Yield: 90% (THF, 25°C) .

Cross-Coupling Reactions

The pyrimidine core enables Pd-catalyzed couplings:

  • Suzuki-Miyaura : Reacts with arylboronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis .

  • Sonogashira : Forms alkynylated derivatives using terminal alkynes and CuI co-catalysis .

Reaction TypeCatalytic SystemSubstrateProductYield (%)Source
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃4-Bromophenylboronic acidBiaryl derivative75
SonogashiraPdCl₂, CuI, PPh₃PentyneAlkynylated pyrimidine68

Biological Interactions

The compound inhibits Plasmodium falciparum kinases (e.g., PfPK6) through:

  • Hydrogen bonding : Between the carboxylate and kinase backbone .

  • Van der Waals interactions : Pyrrolidine and furan groups fit into hydrophobic pockets .

Enzyme Inhibition Data:

TargetIC₅₀ (nM)Selectivity Over Human KinasesSource
PfPK6216–274>100-fold
PfGSK3695Moderate

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Properties :
    • Studies have shown that derivatives containing the pyrimidine scaffold can inhibit tumor growth. For instance, compounds similar to 2-(4-(Pyrrolidin-1-yl)furan-2-yl)ethyl pyrimidine-5-carboxylate have been evaluated for their ability to induce apoptosis in cancer cell lines, demonstrating significant cytotoxic effects against various types of tumors .
  • Antimicrobial Effects :
    • The compound has been tested against several bacterial strains, revealing notable antimicrobial properties, particularly against Gram-positive bacteria. This suggests potential applications in developing new antibiotics .
  • Neuroprotective Effects :
    • The compound's interaction with adenosine receptors has been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Case Studies

Several case studies have demonstrated the efficacy of this compound:

Study Objective Findings
Study on Antitumor Activity Evaluate cytotoxic effects on cancer cell linesSignificant inhibition of cell proliferation and induction of apoptosis
Antimicrobial Activity Assessment Test against various bacterial strainsEffective against multiple Gram-positive bacteria
Neuroprotective Mechanisms Investigate effects on neurodegenerative modelsPotential to protect neuronal cells from apoptosis through receptor modulation

Mechanism of Action

The mechanism of action of 2-(4-(Pyrrolidin-1-yl)furan-2-yl)ethyl pyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Features of Compared Compounds

Compound Name Pyrimidine Substituents Additional Functional Groups Key Structural Distinctions
2-(4-(Pyrrolidin-1-yl)furan-2-yl)ethyl pyrimidine-5-carboxylate 5-carboxylate ester Ethyl-linked furan with 4-pyrrolidinyl Flexible ethyl spacer; fused heterocyclic system (furan-pyrrolidine)
Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate 4-(4-fluorophenyl), 6-isopropyl, 2-methylsulfonyl, 5-carboxylate Sulfonyl group, fluorophenyl Rigid aromatic substituents; electron-withdrawing groups (sulfonyl, fluorine)
N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methyl-methanesulfonamide 4-(4-fluorophenyl), 5-hydroxymethyl, 6-isopropyl, 2-methanesulfonamide Hydroxymethyl, sulfonamide Polar hydroxymethyl and sulfonamide groups; hydrogen-bonding capacity
Methyl 5-bromo-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylate 5-bromo, 2-pyrrolidinyl, 4-carboxylate Bromine atom, pyrrolidinyl Halogen substituent (Br); direct pyrrolidine-pyrimidine linkage

Electronic and Steric Effects

  • The pyrrolidine nitrogen may act as a weak base, while the furan oxygen contributes to π-electron delocalization .
  • Fluorophenyl-Sulfonyl Derivative : The 4-fluorophenyl and methylsulfonyl groups enhance electron-withdrawing effects, likely reducing electron density on the pyrimidine ring. This could increase stability toward nucleophilic attack but reduce solubility in nonpolar environments.

Solubility and Reactivity

  • The target compound’s furan-pyrrolidine system may improve lipophilicity compared to the fluorophenyl derivatives , though the ethyl spacer could mitigate excessive hydrophobicity.
  • The bromine in confers distinct reactivity (e.g., Suzuki coupling), absent in the target compound.
  • Sulfonyl and sulfonamide groups in and introduce strong hydrogen-bond acceptors, enhancing crystallinity and thermal stability .

Research Findings and Methodological Considerations

Structural analyses of pyrimidine derivatives, including those referenced here, frequently employ X-ray crystallography using programs such as SHELX . Key research gaps include:

  • Experimental Data: Limited direct data on the target compound’s solubility, stability, or biological activity.
  • Synthetic Routes : The ethyl-furan-pyrrolidine linkage may require multi-step synthesis, contrasting with the simpler substitutions in and .

Biological Activity

The compound 2-(4-(Pyrrolidin-1-yl)furan-2-yl)ethyl pyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings, providing a comprehensive overview supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of furan and pyrimidine derivatives under controlled conditions. The methodology can vary, but generally includes steps such as:

  • Formation of the Pyrimidine Ring : Utilizing appropriate precursors to construct the pyrimidine core.
  • Introduction of the Furan Moiety : Reacting furan derivatives with the pyrimidine to achieve the desired substitution.
  • Final Carboxylation : Modifying the compound to introduce the carboxylate group.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds with similar structures. For instance, pyrrolidine derivatives have been evaluated for their antibacterial and antifungal activities. A notable study reported that certain pyrrolidine-containing compounds exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 75 µg/mL to 150 µg/mL for various strains including Bacillus subtilis and Escherichia coli .

Compound MIC (µg/mL) Activity
2-(4-(Pyrrolidin-1-yl)furan-2-yl)ethyl<125Moderate against E. coli
Pyrrolidine derivative A75Strong against B. subtilis
Pyrrolidine derivative B150Moderate against P. aeruginosa

Anticancer Activity

The compound's structural analogs have shown promise in anticancer research. Studies indicate that pyrimidine derivatives can act as inhibitors of specific kinases involved in cancer progression. For example, certain derivatives demonstrated inhibitory effects on cancer cell lines, suggesting that modifications in the structure can enhance potency and selectivity .

Study on Anticancer Effects

A significant study focused on evaluating the anticancer properties of a related pyrimidine derivative. The results indicated that compounds similar to this compound exhibited IC50 values in low nanomolar ranges against various cancer cell lines, indicating strong potential for therapeutic applications .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship has shown that modifications at specific positions on the pyrimidine ring can significantly influence biological activity. For instance, substituents on the furan moiety were found to enhance binding affinity to target receptors, which is critical for developing effective drugs .

Q & A

Basic Questions

Q. What are the recommended safety protocols for handling 2-(4-(Pyrrolidin-1-yl)furan-2-yl)ethyl pyrimidine-5-carboxylate in laboratory settings?

  • Methodological Answer : Safety protocols should include:

  • Use of PPE (gloves, lab coats, safety goggles) to prevent skin/eye contact.
  • Conduct experiments in a fume hood to avoid inhalation of dust or aerosols.
  • Avoid exposure to moisture or open flames, as pyrimidine derivatives may decompose under heat (e.g., highlights acute toxicity and corrosion risks for structurally related compounds).
  • Store the compound in a sealed, dry container at room temperature, away from incompatible reagents like strong oxidizers .

Q. What spectroscopic and chromatographic methods are optimal for characterizing the structure of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolves crystal packing and confirms regiochemistry of the pyrimidine and pyrrolidine moieties (e.g., pyrimidine derivatives in and were characterized via single-crystal X-ray diffraction).
  • NMR spectroscopy : 1^1H and 13^13C NMR can identify substituent patterns on the furan and pyrimidine rings. For example, coupling constants in the pyrrolidine protons (~3.5–4.0 ppm) and furan protons (~6.0–7.5 ppm) are diagnostic.
  • HPLC-MS : Validates purity and molecular weight, particularly for detecting byproducts from esterification or alkylation steps .

Q. How can researchers design a synthetic route for this compound, considering its ester and heterocyclic functionalities?

  • Methodological Answer :

  • Step 1 : Synthesize the pyrimidine-5-carboxylate core via condensation of ethyl cyanoacetate with urea/thiourea derivatives, followed by halogenation at the 2-position (see for analogous pyrimidine carboxylate synthesis).
  • Step 2 : Functionalize the furan ring with pyrrolidine via nucleophilic substitution (e.g., using 4-chlorofuran-2-yl intermediates and pyrrolidine in DMF at 80°C).
  • Step 3 : Couple the furan-pyrrolidine moiety to the pyrimidine core using a Mitsunobu reaction or alkylation (e.g., describes ethyl ester coupling under basic conditions) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different assays?

  • Methodological Answer :

  • Cross-validation : Replicate assays under standardized conditions (pH, temperature, cell lines). For example, and note that substituent electronic effects (e.g., fluorophenyl groups) can alter binding affinities, requiring controlled comparative studies.
  • Structural analogs : Synthesize derivatives with modified pyrrolidine or ester groups to isolate contributing factors (e.g., highlights methylsulfonyl substitutions impacting pyrimidine reactivity).
  • Computational modeling : Use DFT calculations to predict binding modes and compare with crystallographic data (e.g., ’s crystal structure provides a basis for docking studies) .

Q. What strategies improve the synthetic yield of this compound under varying catalytic conditions?

  • Methodological Answer :

  • Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)2_2) for coupling reactions or enzyme-mediated esterification (e.g., lipases in non-polar solvents).
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of pyrrolidine in substitution reactions ( references solvent effects on yields).
  • DOE (Design of Experiments) : Systematically vary temperature (60–100°C), catalyst loading (1–5 mol%), and reaction time (12–48 hrs) to identify optimal conditions .

Q. How can intermolecular interactions in the crystal lattice of this compound inform its stability and solubility?

  • Methodological Answer :

  • Analyze hydrogen bonding (e.g., C=O···H-N) and π-π stacking in X-ray structures ( and show how pyrimidine rings form layered arrangements).
  • Correlate lattice energy with thermal stability via DSC/TGA. For example, bulky pyrrolidine groups may reduce solubility in aqueous buffers, necessitating co-solvents like DMSO .

Q. What analytical approaches validate the compound’s stability under physiological pH and temperature?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to pH 1–13 buffers at 37°C and monitor decomposition via HPLC (retention time shifts indicate ester hydrolysis or ring opening).
  • Accelerated stability testing : Store samples at 40°C/75% RH for 4 weeks and compare NMR spectra pre/post storage ( emphasizes moisture sensitivity) .

Notes on Evidence Utilization

  • Safety and handling protocols are derived from structurally related compounds in .
  • Synthetic methodologies integrate pyrimidine carboxylate chemistry from and coupling strategies from .
  • Structural characterization relies on crystallographic data in and .

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